molecular formula C22H21FN4O3 B2462322 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207019-45-1

1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2462322
CAS RN: 1207019-45-1
M. Wt: 408.433
InChI Key: NOONAVRHCZAUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed three-dimensional structures .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability can be influenced by the functional groups in the compound. For example, the presence of the fluorophenyl group could enhance the lipophilicity of the compound .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research could involve synthesizing derivatives of the compound and testing their biological activity. This could lead to the discovery of new drugs with improved potency and selectivity .

properties

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOONAVRHCZAUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

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